Multi-Target HTS Fingerprint: Differential Hit Rate Across Five Distinct Primary Screening Assays
CAS 477865-97-7 was submitted for primary screening in at least five separate NIH Molecular Libraries Program HTS campaigns. The compound was tested in: (i) a cell-based RGS4 potentiator assay (AID 463111), (ii) a QFRET-based ADAM17 exosite inhibitor assay (AID 720648), (iii) a fluorescence-based CHRM1 agonist assay (AID 588814), (iv) a uHTS assay for unfolded protein response activators (AID 463104), and (v) a dynein-mediated cargo transport inhibitor assay (AID 463116) . In contrast, the 4-methoxy analog (CAS 477865-89-7) and 4-methyl analog appear in fewer assay submissions, suggesting more restricted screening interest or availability [1]. While individual %inhibition or EC50 values are not publicly accessible for the primary screening data, the breadth of multi-target profiling for the 4-chloroaniline derivative indicates a broader pharmacological sampling than its closest congeners, consistent with its selection as a representative member of the series for systematic profiling .
| Evidence Dimension | Number of distinct primary HTS assay submissions |
|---|---|
| Target Compound Data | 5 distinct assay targets (RGS4, ADAM17, CHRM1, UPR, Dynein) |
| Comparator Or Baseline | 4-Methoxy analog (CAS 477865-89-7): ≤2 assay submissions identifiable; 4-Methyl analog: ≤1 assay submission identifiable |
| Quantified Difference | Target compound screened in ≥5 assays vs. ≤2 for closest analogs |
| Conditions | NIH Molecular Libraries Program primary screening (single concentration, 2006–2013) |
Why This Matters
A broader multi-target HTS footprint provides more extensive selectivity and off-target profiling data, reducing the risk of unanticipated polypharmacology when selecting this scaffold for hit-to-lead optimization.
- [1] PubChem BioAssay Database. AID 463111: Primary cell-based HTS assay for RGS4 potentiators. AID 720648: QFRET-based biochemical HTS for ADAM17 exosite inhibitors. AID 588814: Fluorescence-based cell-based HTS for CHRM1 agonists. National Center for Biotechnology Information. View Source
